molecular formula C10H20O3 B14618796 Ethyl 4-hydroxyoctanoate CAS No. 57753-66-9

Ethyl 4-hydroxyoctanoate

Cat. No.: B14618796
CAS No.: 57753-66-9
M. Wt: 188.26 g/mol
InChI Key: CVRDXMOYGSJRGF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3 It is an ester derived from 4-hydroxyoctanoic acid and ethanol This compound is known for its pleasant odor and is often used in the fragrance and flavor industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxyoctanoate can be synthesized through the esterification of 4-hydroxyoctanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxyoctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxooctanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 4-hydroxyoctanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ethyl 4-oxooctanoate

    Reduction: Ethyl 4-hydroxyoctanol

    Substitution: Ethyl 4-halo-octanoate (e.g., ethyl 4-chlorooctanoate)

Scientific Research Applications

Ethyl 4-hydroxyoctanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyoctanoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting their growth. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Ethyl 4-hydroxyoctanoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxyhexanoate: Similar structure but with a shorter carbon chain.

    Ethyl 4-hydroxydecanoate: Similar structure but with a longer carbon chain.

    Ethyl 4-hydroxybutanoate: Similar structure but with an even shorter carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications in different fields.

Properties

CAS No.

57753-66-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 4-hydroxyoctanoate

InChI

InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3

InChI Key

CVRDXMOYGSJRGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)OCC)O

Origin of Product

United States

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